molecular formula C4H8O2 B1580634 1,1-Dimethoxyethene CAS No. 922-69-0

1,1-Dimethoxyethene

Cat. No.: B1580634
CAS No.: 922-69-0
M. Wt: 88.11 g/mol
InChI Key: FJTRNRFAIZEJJJ-UHFFFAOYSA-N
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Description

1,1-Dimethoxyethene, also known as this compound, is an organic compound with the molecular formula C4H8O2. It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two methoxy groups attached to the same carbon atom in the ethene molecule.

Scientific Research Applications

1,1-Dimethoxyethene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

Ethene, 1,1-dimethoxy- is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is harmful if inhaled and may damage fertility .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxyethene can be synthesized through several methods. One common method involves the reaction of ethene with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

CH2=CH2+2CH3OHCH2(OCH3)2+H2O\text{CH}_2=\text{CH}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_2(\text{OCH}_3)_2 + \text{H}_2\text{O} CH2​=CH2​+2CH3​OH→CH2​(OCH3​)2​+H2​O

The reaction is typically carried out under mild conditions, with the acid catalyst facilitating the addition of methanol to the ethene molecule.

Industrial Production Methods

In industrial settings, the production of ethene, 1,1-dimethoxy- often involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reactants and catalysts is crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxyethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used to replace the methoxy groups.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of new compounds with different functional groups.

Mechanism of Action

The mechanism of action of ethene, 1,1-dimethoxy- involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s reactivity is largely determined by the presence of the methoxy groups, which can undergo various chemical transformations.

Comparison with Similar Compounds

1,1-Dimethoxyethene can be compared with other similar compounds such as:

    Dimethoxyethane: A related compound with two methoxy groups attached to different carbon atoms.

    Dimethoxymethane: A compound with two methoxy groups attached to a single carbon atom in a methane molecule.

Uniqueness

This compound is unique due to the specific arrangement of its methoxy groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable in various chemical and industrial applications.

Properties

IUPAC Name

1,1-dimethoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(5-2)6-3/h1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTRNRFAIZEJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238924
Record name Ethene, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-69-0
Record name 1,1-Dimethoxyethene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, 1,1-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KETENE DIMETHYL ACETAL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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